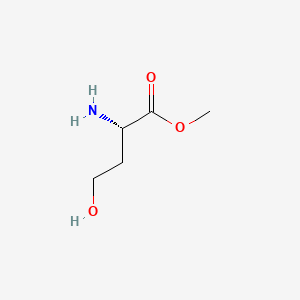

methyl L-homoserinate

Description

Significance of L-Homoserine and its Esters as Precursors in Biochemical Systems

L-homoserine is a key intermediate in the aspartate metabolic pathway in bacteria, plants, and fungi. ebi.ac.uk This pathway is responsible for the biosynthesis of several essential amino acids, including methionine and threonine. acs.org L-homoserine itself is formed from L-aspartate through a series of enzymatic reactions. Subsequently, L-homoserine serves as a crucial branch-point metabolite. It can be phosphorylated by homoserine kinase to form O-phosphohomoserine, a direct precursor to threonine. taylorandfrancis.com Alternatively, it can be acylated to form O-succinylhomoserine or O-acetylhomoserine, which are intermediates in the biosynthetic pathway leading to methionine. google.com

The ester derivatives of L-homoserine, while less common in central metabolism, play significant roles in specialized biochemical processes. For instance, N-acyl homoserine lactones (AHLs), which are derived from S-adenosyl-L-methionine and an acylated derivative of homoserine, are critical signaling molecules in quorum sensing in Gram-negative bacteria. indiana.edu This cell-to-cell communication system regulates a variety of collective behaviors, including biofilm formation and virulence factor production. The study of these derivatives provides insights into bacterial communication and offers potential targets for antimicrobial strategies.

Role of Methyl L-Homoserinate as a Foundational Chiral Building Block in Advanced Organic Synthesis

This compound, and more frequently its N-protected form, N-Boc-L-homoserine methyl ester, is a highly valuable chiral building block in asymmetric synthesis. lookchem.com Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex molecules with specific stereochemistry, a critical aspect in the development of pharmaceuticals and other bioactive compounds.

The utility of this compound stems from its defined stereocenter and the presence of two distinct functional groups: a primary alcohol and a methyl ester. The amino group is typically protected, often with a tert-butyloxycarbonyl (Boc) group, to allow for selective manipulation of the other functionalities. lookchem.comchembk.com This protected form, N-Boc-L-homoserine methyl ester, is a stable and versatile intermediate. lookchem.com The hydroxyl group can be easily converted into other functional groups or used as a handle for chain extension, while the methyl ester can be hydrolyzed or transformed into other carbonyl derivatives.

This strategic positioning of functional groups allows for the stereocontrolled synthesis of a wide array of complex molecules. For example, it has been utilized in the synthesis of functionalized methionine surrogates like azidohomoalanine. pharmaffiliates.com The ability to introduce specific chirality from the outset simplifies synthetic routes and avoids the need for challenging and often inefficient chiral separations later in the synthesis.

Historical Context of Homoserine Research and its Chemical Derivatives

The discovery and understanding of homoserine and its derivatives are intertwined with the development of protein chemistry and metabolic pathway elucidation. One of the earliest significant mentions of homoserine in the scientific literature dates back to the development of methods for specific peptide bond cleavage. The use of cyanogen (B1215507) bromide (CNBr) to cleave peptide chains at the C-terminus of methionine residues, a method developed by Gross and Witkop in 1961, results in the formation of a C-terminal homoserine lactone. This reaction was a cornerstone in protein sequencing for many years.

In the mid-20th century, extensive research into microbial metabolism led to the mapping of the aspartate pathway, revealing L-homoserine as a central intermediate in the biosynthesis of essential amino acids in microorganisms. ebi.ac.uk This discovery highlighted its fundamental role in biochemistry. The first report of producing L-homoserine through microbial fermentation was in 1985 using Corynebacterium species. acs.org

The progression of organic synthesis techniques in the latter half of the 20th century and into the 21st century saw the rise of chiral pool synthesis, where readily available enantiopure natural products are used as starting materials. This is where derivatives like this compound found their niche as valuable chiral building blocks, a role that continues to expand with the increasing demand for enantiomerically pure pharmaceuticals and fine chemicals.

| Compound Name |

| This compound |

| L-Homoserine |

| N-Boc-L-homoserine methyl ester |

| O-phosphohomoserine |

| O-succinylhomoserine |

| O-acetylhomoserine |

| N-acyl homoserine lactones |

| S-adenosyl-L-methionine |

| Methionine |

| Threonine |

| L-aspartate |

| Azidohomoalanine |

| Homoserine lactone |

Chemical and Physical Properties of this compound and its N-Boc Derivative

| Property | This compound | N-Boc-L-homoserine methyl ester |

| CAS Number | 210772-73-9 (free amine) lgcstandards.com | 120042-11-7 lookchem.com |

| Molecular Formula | C5H11NO3 | C10H19NO5 lookchem.com |

| Molecular Weight | 133.15 g/mol | 233.26 g/mol lookchem.com |

| Appearance | Not specified | Colorless liquid or solid chembk.com |

| Boiling Point | Not specified | 364.6±37.0 °C (Predicted) lookchem.com |

| Density | Not specified | 1.125±0.06 g/cm3 (Predicted) lookchem.com |

| Solubility | Not specified | Soluble in organic solvents like chloroform (B151607) and methanol (B129727) chembk.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO3 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

methyl (2S)-2-amino-4-hydroxybutanoate |

InChI |

InChI=1S/C5H11NO3/c1-9-5(8)4(6)2-3-7/h4,7H,2-3,6H2,1H3/t4-/m0/s1 |

InChI Key |

QDMZCBABQCORRW-BYPYZUCNSA-N |

Isomeric SMILES |

COC(=O)[C@H](CCO)N |

Canonical SMILES |

COC(=O)C(CCO)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl L Homoserinate and Its Analogues

Stereoselective Synthesis Strategies for L-Homoserine Methyl Ester

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For L-homoserine methyl ester, several strategies have been developed to ensure the desired L-configuration at the α-carbon.

Approaches from Chiral Precursors (e.g., L-Aspartic Acid Derivatives)

One effective strategy for synthesizing L-homoserine derivatives is to start from readily available chiral precursors, such as L-aspartic acid. This approach leverages the inherent stereochemistry of the starting material to produce the target molecule with high optical purity. A common method involves the reduction of the side-chain carboxylic acid or its ester derivative. For instance, L-aspartic acid can be converted to its β-ester, which is then selectively reduced to the corresponding alcohol, yielding L-homoserine. Subsequent esterification of the α-carboxylic acid provides methyl L-homoserinate.

Another approach reported in the literature involves the electrochemical reduction of L-asparagine to L-homoserine in a 71% yield. unl.edu This method offers a potentially scalable and environmentally friendly alternative to traditional chemical reductions.

Enzymatic Synthesis Routes to L-Homoserine and its Esters

Enzymatic synthesis offers a powerful and highly selective alternative to classical chemical methods for producing L-homoserine and its esters. uni-freiburg.denih.gov Enzymes can operate under mild reaction conditions and exhibit remarkable stereospecificity, often eliminating the need for complex protecting group strategies.

One notable example is the use of O-acetyl-L-homoserine sulfhydrolases (OAHS). uni-freiburg.denih.gov These enzymes, dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), naturally catalyze the synthesis of L-methionine from O-acetyl-L-homoserine and methyl mercaptan. uni-freiburg.de Researchers have successfully repurposed these enzymes to synthesize a variety of L-methionine analogues by employing different thiols. uni-freiburg.denih.gov This enzymatic approach has been shown to be effective for producing various L-homoserine derivatives. uni-freiburg.denih.gov

Furthermore, enzymes like lipases have been investigated for the esterification of carboxylic acids, which could potentially be applied to the synthesis of this compound from L-homoserine. nih.gov The enzymatic synthesis of fatty acid methyl esters has been demonstrated, highlighting the potential for biocatalytic approaches in ester formation. nih.gov

Protecting Group Chemistry in this compound Synthesis

In multi-step syntheses of this compound and its analogues, the use of protecting groups is crucial to prevent unwanted side reactions at the amino and carboxyl functionalities. wikipedia.orgorganic-chemistry.org The selection of appropriate protecting groups is a critical aspect of the synthetic strategy, ensuring that they can be introduced and removed efficiently without affecting other parts of the molecule. organic-chemistry.org

The protection of the amino group is a fundamental step in amino acid chemistry. masterorganicchemistry.com Several protecting groups are commonly employed, each with its own unique characteristics and cleavage conditions.

N-Boc (tert-Butoxycarbonyl): The Boc group is one of the most widely used amine protecting groups. masterorganicchemistry.comnih.gov It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of reaction conditions. masterorganicchemistry.com The Boc group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.comnih.gov N-Boc-L-homoserine methyl ester is a commercially available and commonly used intermediate in peptide synthesis. cymitquimica.com

N-Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is another cornerstone of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). biosynth.comresearchgate.net It is introduced using Fmoc-Cl or Fmoc-OSu and is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. nih.gov This orthogonality with the acid-labile Boc group allows for selective deprotection strategies in complex syntheses. biosynth.com

N-Trifluoroacetyl: The trifluoroacetyl group is a robust protecting group that can be introduced by reacting the amine with trifluoroacetic anhydride (B1165640). It is considerably more stable to acidic and basic conditions than the Boc and Fmoc groups, respectively. Cleavage is typically achieved under more forcing basic conditions.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA) masterorganicchemistry.comnih.gov |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) biosynth.comnih.gov |

| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Strong basic conditions |

Methyl Esters: The methyl ester is a simple and common protecting group for carboxylic acids. It can be formed by Fischer esterification using methanol (B129727) and an acid catalyst. Cleavage is typically achieved by saponification with a base, such as sodium hydroxide, or through enzymatic hydrolysis. wikipedia.org

Benzyl (B1604629) Esters: Benzyl esters offer the advantage of being removable by hydrogenolysis, a mild method that is often compatible with other protecting groups. wikipedia.org

tert-Butyl Esters: Similar to the Boc group for amines, the tert-butyl ester is cleaved under acidic conditions. wikipedia.org This allows for the simultaneous deprotection of a Boc-protected amine and a tert-butyl-protected carboxylic acid.

Silyl (B83357) Esters: Silyl esters can be formed by reacting the carboxylic acid with a silyl halide. They are cleaved by treatment with fluoride (B91410) ions, providing another orthogonal deprotection strategy. wikipedia.org

| Protecting Group | Cleavage Conditions |

| Methyl Ester | Base (saponification), Pig liver esterase wikipedia.org |

| Benzyl Ester | Hydrogenolysis wikipedia.org |

| tert-Butyl Ester | Acidic conditions, some reductants wikipedia.org |

| Silyl Ester | Base, organometallic reagents, fluoride ions wikipedia.org |

Contemporary Methods for Derivatization of this compound

The derivatization of this compound opens up avenues for creating a diverse range of molecules with tailored properties. These derivatization reactions can target the free amino group, the hydroxyl group of the homoserine side chain, or the ester functionality.

Derivatization of the amino group is commonly achieved through acylation or alkylation reactions. For analytical purposes, derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) is used to introduce a fluorescent tag, enabling highly sensitive detection in techniques like high-performance liquid chromatography (HPLC). nih.gov

The hydroxyl group of the homoserine side chain can be a site for various modifications. It can be acylated to form esters or etherified. These modifications can significantly alter the polarity and biological activity of the resulting molecule.

The methyl ester itself can be considered a derivative or a protecting group. It can be hydrolyzed back to the carboxylic acid or transesterified with other alcohols. Furthermore, the ester can be reduced to the corresponding primary alcohol.

In the context of gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often employed to increase the volatility and thermal stability of amino acids. nih.gov This typically involves the esterification of the carboxyl group, for example, by reaction with HCl in methanol, followed by acylation of the amino group with reagents like pentafluoropropionic anhydride. nih.govresearchgate.net

Esterification and Transesterification Reactions

The synthesis of this compound itself is most directly achieved through the esterification of L-homoserine. Various methods have been developed for the efficient esterification of amino acids, which are applicable to L-homoserine.

Esterification of L-Homoserine: A common and effective method involves the reaction of the parent amino acid with methanol in the presence of an activating agent. One such system is the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which provides the corresponding methyl ester hydrochloride in good to excellent yields. nih.gov This method is advantageous due to its mild conditions and compatibility with various amino acids. nih.gov Another classical approach is the use of thionyl chloride (SOCl₂) in methanol, which first converts methanol to methyl chloroformate and HCl in situ, facilitating the esterification. researchgate.net

Transesterification Reactions: Transesterification is a fundamental process for converting one ester into another by reacting it with an alcohol, often in the presence of an acid or base catalyst. wikipedia.org This allows for the conversion of this compound into other alkyl homoserinates (e.g., ethyl, benzyl). The reaction mechanism involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to form the new ester and releases methanol. wikipedia.orgmasterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com

Modern catalytic systems have been developed to improve the efficiency and selectivity of transesterification. These include N-heterocyclic carbenes (NHCs) and various metal-based catalysts, such as tetranuclear zinc clusters, which can promote the reaction under mild conditions. organic-chemistry.org

| Reaction Type | Reagents | Key Features | Reference |

|---|---|---|---|

| Esterification | L-Homoserine, Methanol, Trimethylchlorosilane (TMSCl) | Mild, room temperature conditions; good to excellent yields. | nih.gov |

| Esterification | L-Homoserine, Methanol, Thionyl Chloride (SOCl₂) | Classical method, generates HCl in situ. | researchgate.net |

| Transesterification (Acid-Catalyzed) | This compound, Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Equilibrium process; requires excess alcohol to drive reaction. | wikipedia.orgmasterorganicchemistry.com |

| Transesterification (Base-Catalyzed) | This compound, Alcohol (R-OH), Base Catalyst (e.g., NaOR) | Uses alkoxide as a nucleophile; proceeds via addition-elimination. | masterorganicchemistry.com |

| Transesterification (Organocatalyzed) | This compound, Alcohol (R-OH), N-Heterocyclic Carbene (NHC) | Promotes acylation by enhancing alcohol nucleophilicity under mild conditions. | organic-chemistry.org |

N-Acylation Reactions

The N-acylation of the primary amine in this compound is a crucial transformation, particularly for the synthesis of precursors to N-acyl-L-homoserine lactones (AHLs). This reaction involves forming an amide bond between the amine of the homoserinate backbone and a carboxylic acid or its activated derivative.

Several methods are employed for N-acylation:

Schotten-Baumann Conditions : This classic method involves reacting the amine with an acyl chloride in the presence of a base (e.g., pyridine (B92270) or aqueous sodium hydroxide) to neutralize the HCl byproduct. This approach has been used to synthesize a range of AHLs with varying acyl chain lengths. cam.ac.uk

Peptide Coupling Reagents : Carboxylic acids can be coupled directly with the amine using peptide coupling reagents. A common example is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is widely used for its mild conditions and broad functional group tolerance.

Acylation with Thioesters : Thioesters can serve as stable and chemoselective acylating agents for amines, including indoles and other heterocycles, often promoted by a base like cesium carbonate. beilstein-journals.org This offers an alternative to more reactive acyl chlorides. beilstein-journals.org

These N-acylation reactions on the linear this compound precursor are often followed by a subsequent lactonization step to yield the final cyclic AHL molecule.

| Acylating Agent Type | Reagents & Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Acyl Chloride | L-Homoserine lactone, Acyl chloride, Pyridine, CH₂Cl₂ | N-Acyl Homoserine Lactone | 62-79% | cam.ac.uk |

| Carboxylic Acid | L-Homoserine lactone hydrobromide, Carboxylic acid, EDC, DMAP, THF | N-Acyl Homoserine Lactone | N/A | nih.gov |

| Meldrum's Acid Adducts | L-Homoserine lactone, Meldrum's acid adduct, Basic conditions | N-(β-Ketoacyl)-Homoserine Lactone | 48-87% | cam.ac.uk |

| Thioester | Indole, S-methyl butanethioate, Cs₂CO₃, 1,4-dioxane | N-Acylindole | 62% | beilstein-journals.org |

Ether and Thioether Formation Strategies

The primary hydroxyl group of this compound can be converted into an ether or thioether, introducing a wide range of functionalities.

Ether Formation: The most common method for synthesizing ethers from an alcohol is the Williamson ether synthesis . lumenlearning.commasterorganicchemistry.com This two-step Sₙ2 reaction involves:

Deprotonation of the hydroxyl group of this compound with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide.

Reaction of the resulting alkoxide with a primary alkyl halide (e.g., benzyl bromide, methyl iodide) to form the ether linkage. masterorganicchemistry.com

Thioether Formation: Analogous to the Williamson ether synthesis, thioethers (also known as sulfides) can be prepared by reacting a thiolate nucleophile with an alkyl halide. masterorganicchemistry.com To form a thioether from this compound, the hydroxyl group must first be converted into a good leaving group, such as a tosylate or mesylate. The subsequent reaction with a sodium thiolate (NaSR) will displace the leaving group to form the desired thioether. Alternatively, odorless sulfur sources like thiourea (B124793) can be used in transition-metal-catalyzed C-S cross-coupling reactions to avoid the use of volatile and malodorous thiols. taylorandfrancis.com Enzymatic approaches using radical S-adenosylmethionine (SAM) enzymes have also been identified for catalyzing the formation of thioether bonds in biological systems. nih.gov

Formation of Chiral Lactone Derivatives (e.g., L-Homoserine Lactone)

This compound and its N-acylated derivatives are key precursors for the synthesis of chiral γ-lactones, most notably L-homoserine lactone and its N-acyl analogues (AHLs). The formation of the five-membered lactone ring occurs via an intramolecular cyclization, which is essentially an intramolecular transesterification. masterorganicchemistry.com

This cyclization is typically catalyzed by either acid or base. In the context of AHL synthesis, the linear N-acyl methyl homoserinate precursor is often treated with an acid or base to induce ring-closure, with the elimination of methanol. cam.ac.uknih.gov The stability of the five-membered ring provides a strong thermodynamic driving force for the reaction. Tandem, one-pot procedures have been developed where a coupling reaction is immediately followed by lactonization to improve efficiency. mdpi.com For example, a Sonogashira coupling can be paired with a 6-endo-dig lactonization to produce complex lactones in good yields. mdpi.com The synthesis of chiral lactones is of significant interest as they are important building blocks for natural products and bioactive compounds. mdpi.com

| Precursor | Reaction Type | Conditions | Product | Reference |

|---|---|---|---|---|

| N-Acyl this compound | Intramolecular Transesterification | Acid or Base Catalysis | N-Acyl-L-Homoserine Lactone | masterorganicchemistry.comcam.ac.uk |

| 7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid & Alkyne | Tandem Sonogashira Coupling and Lactonization | Pd/Cu catalyst, Base | Tricyclic Lactone | mdpi.com |

| (E)-3-Alkenoic acid methyl esters | Sharpless Asymmetric Dihydroxylation, Elimination, Conjugate Addition | Multi-step sequence | trans-3-Methyl-γ-lactone | sciopen.com |

| Levulinic Acid Alkyl Esters | Asymmetric Hydrogenation | (R,R)-Tartaric acid-NaBr-modified Nickel catalyst | γ-Valerolactone derivatives | mdpi.com |

Green Chemistry and Sustainable Synthesis Approaches for Homoserinate Esters

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of fine chemicals like homoserinate esters.

Key sustainable strategies include:

Use of Biocatalysts : Enzymes offer high specificity and can operate under mild conditions (room temperature, aqueous media), often eliminating the need for protecting groups. acs.org For example, aminoacylases from Streptomyces ambofaciens have been shown to catalyze the N-acylation of amino acids in aqueous media, providing a green alternative to chemical methods like the Schotten-Baumann reaction. nih.gov Similarly, enzymatic processes for esterification can avoid harsh acidic or basic conditions.

Catalyst-Free and Solvent-Free Reactions : Developing reactions that proceed without a catalyst or in the absence of a solvent can significantly reduce waste. An eco-friendly and highly efficient procedure for the N-acylation of amines has been developed that proceeds with acetic anhydride in water or under solvent-free conditions, avoiding the need for traditional catalysts and organic solvents. orientjchem.org

Use of Greener Reagents : Replacing toxic and hazardous reagents with more environmentally benign alternatives is a core green chemistry principle. For instance, dimethylcarbonate can be used as a non-toxic, green methylating reagent for the esterification of carboxylic acids, replacing more hazardous reagents like methyl halides or dimethyl sulfate. organic-chemistry.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, including those using biocatalysts or organocatalysts, are superior to stoichiometric ones as they generate less waste. acs.org

The biosynthesis of homoserine esters in plants, such as the formation of O-acetylhomoserine and O-phosphohomoserine, serves as a model for highly efficient and sustainable synthesis, operating in aqueous environments with enzymatic precision. nih.gov Adopting similar strategies in industrial synthesis can lead to more sustainable production of this compound and its derivatives.

Methyl L Homoserinate As a Chiral Building Block in Complex Molecule Synthesis

Applications in Peptide Chemistry and Peptidomimetics

The structural features of methyl L-homoserinate make it a valuable tool in peptide chemistry and the design of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better bioavailability.

A key reaction of homoserine and its derivatives in peptide synthesis is the formation of a homoserine lactone . This intramolecular cyclization occurs readily, particularly under acidic conditions, converting the linear amino acid residue into a cyclic structure. This transformation can be both a challenge and an opportunity in peptide synthesis. While it can be an unintended side reaction, it can also be strategically employed to create cyclic peptidomimetics or to introduce conformational constraints into a peptide backbone. The methyl ester of L-homoserinate can serve as a direct precursor to these lactone structures.

Furthermore, the side chain hydroxyl group of this compound offers a site for modification, allowing for the introduction of various functionalities to create non-natural amino acid residues. These modified residues can be incorporated into peptide chains to probe structure-activity relationships or to develop novel therapeutic agents.

| Application | Key Feature of this compound | Resulting Structure |

| Peptidomimetic Design | Facile intramolecular cyclization | Homoserine lactone-containing peptides |

| Non-natural Amino Acid Synthesis | Reactive hydroxyl group on the side chain | Modified peptide backbones with enhanced properties |

Construction of Stereochemically Defined Natural Products

While direct examples of natural product synthesis starting from this compound are not extensively documented in readily available literature, its structural relationship to other key biosynthetic precursors, such as ornithine and aspartic acid derivatives, suggests its potential as a synthetic starting material. Many alkaloids, a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms, are derived from amino acids. For instance, ornithine is a known precursor to the pyrrolidine ring system found in many alkaloids. Given that homoserine can be synthetically manipulated to access intermediates in these biosynthetic pathways, this compound represents a potential chiral starting material for the asymmetric synthesis of such natural products.

The synthesis of N-acyl-L-homoserine lactones (AHLs), which are signaling molecules involved in quorum sensing in Gram-negative bacteria, is another area where this compound can be a valuable precursor. These bioactive molecules feature a lactone ring derived from homoserine and an N-acyl side chain. Synthetic strategies towards AHLs and their analogs often involve the use of homoserine or its derivatives.

Synthesis of Bioactive Small Molecules and Functionalized Intermediates

The chiral scaffold of this compound is a valuable starting point for the synthesis of a variety of bioactive small molecules and functionalized intermediates. The ability to selectively modify its amine, ester, and hydroxyl groups allows for the creation of a diverse range of structures.

One important class of bioactive molecules that can be derived from homoserine derivatives are bioactive lactones . Many natural products containing lactone moieties exhibit significant biological activities, including antimicrobial, antifungal, and cytotoxic properties. This compound can be readily converted to the corresponding chiral γ-butyrolactone, which can then be further elaborated to access more complex lactone-containing targets. Optically active homoserine lactones are considered valuable synthons for preparing enantiomerically pure derivatives, which are important structural elements of biologically active compounds google.com.

The synthesis of N-acyl-L-homoserine lactones (AHLs) is a prime example of generating bioactive molecules from homoserine derivatives. These molecules are crucial for bacterial communication and are targets for the development of anti-biofilm and antimicrobial agents.

| Bioactive Molecule Class | Synthetic Strategy from this compound | Potential Biological Activity |

| Bioactive Lactones | Intramolecular cyclization to form γ-butyrolactone | Antimicrobial, Antifungal, Cytotoxic |

| N-Acyl-L-homoserine Lactones | N-acylation followed by lactonization | Quorum sensing modulation, Antibacterial |

Role in Asymmetric Synthesis and Chiral Induction Strategies

This compound, as a chiral molecule, can be employed in asymmetric synthesis to control the stereochemical outcome of chemical reactions. It can be used to create chiral ligands for asymmetric catalysis, where the stereochemistry of the ligand dictates the enantioselectivity of the reaction. The development of chiral ligands is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry.

The design of effective chiral ligands often involves incorporating a chiral scaffold that can coordinate to a metal center and create a chiral environment around it. The functional groups of this compound (amine, ester, and hydroxyl) provide multiple points for attachment and modification, making it a suitable candidate for the development of novel chiral ligands. While the direct use of this compound in this context is not widely reported, the principles of chiral ligand design suggest its potential. For a long time, C2-symmetric ligands were dominant in asymmetric catalysis, but more recently, nonsymmetrical modular ligands have been introduced and successfully applied in various metal-catalyzed reactions nih.gov.

Furthermore, derivatives of chiral amino acids can act as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct a stereoselective transformation, and are subsequently removed. The inherent chirality of this compound makes it a potential candidate for such strategies.

Utilization in Metal/Organic Complex Synthesis

In recent years, metal-organic frameworks (MOFs) have emerged as a class of porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. MOFs are constructed from metal ions or clusters connected by organic ligands. The use of chiral organic linkers can lead to the formation of chiral MOFs, which have potential applications in enantioselective separation and catalysis.

Amino acids are attractive candidates for chiral linkers in MOF synthesis due to their ready availability in enantiomerically pure forms and their coordinating functional groups (carboxylate and amine). While the direct use of this compound as a primary linker might be complicated by its flexibility and the presence of the hydroxyl group, it can be modified to create more rigid and suitable linkers. For example, the amine and carboxylate groups can be used for coordination, while the hydroxyl group could be used for post-synthetic modification of the MOF. The use of mixed linker systems in MOFs provides greater flexibility in tailoring the properties of the material, such as pore size and chemical environment rsc.org.

The coordination chemistry of amino acid derivatives with various metal ions is a well-established field, and this knowledge can be extended to the design of novel MOFs and coordination polymers incorporating homoserine-based ligands.

Biochemical Pathways and Enzymatic Transformations Involving Homoserine Esters

Role of L-Homoserine Esters in Amino Acid Biosynthesis Pathways (e.g., Methionine, Threonine)

L-homoserine serves as a critical branch-point intermediate in the biosynthesis of several essential amino acids, including methionine and threonine, in microorganisms and plants. wikipedia.orgwikipedia.org The conversion of L-homoserine to these amino acids requires the activation of its hydroxyl group through esterification. oup.com This activation makes the molecule susceptible to subsequent enzymatic reactions.

O-Acylhomoserine Esters as Intermediates

The activation of L-homoserine is achieved by its conversion into an O-acylhomoserine ester. In many bacteria and fungi, this involves the transfer of an acyl group from either acetyl-CoA or succinyl-CoA to the hydroxyl group of homoserine. nih.govresearchgate.net

O-Acetylhomoserine (OAH): In many microorganisms, including certain bacteria and fungi, homoserine is acetylated to form O-acetylhomoserine. researchgate.netnih.gov This reaction is catalyzed by homoserine O-acetyltransferase. researchgate.net

O-Succinylhomoserine (OSH): In other bacteria, such as Escherichia coli, homoserine is acylated with a succinyl group from succinyl-CoA to produce O-succinylhomoserine. researchgate.netgoogle.com This step is catalyzed by homoserine O-succinyltransferase. researchgate.net

In green plants, while O-acylhomoserine synthesis has been observed in specific species like Pisum sativum (pea) and Lathyrus sativus, the primary activated intermediate for methionine and threonine biosynthesis is O-phosphohomoserine. oup.comnih.gov The synthesis of O-phosphohomoserine is catalyzed by homoserine kinase and appears to be a more universal pathway in the plant kingdom. oup.comnih.gov

Enzymatic Conversion of O-Succinyl-L-Homoserine to L-Methionine

The conversion of O-succinyl-L-homoserine (OSH) is a key step in the methionine biosynthesis pathway in organisms that utilize this intermediate. nih.gov This transformation is catalyzed by O-succinylhomoserine sulfhydrylase, also known as cystathionine (B15957) γ-synthase. google.comnih.gov This enzyme facilitates a sulfhydrylation reaction, where a sulfur donor, such as cysteine or sulfide, replaces the succinyl group of OSH to form an intermediate that is subsequently converted to methionine.

Recent research has focused on leveraging this enzymatic step for the biotechnological production of L-methionine. For instance, a novel O-succinyl-L-homoserine sulfhydrylase from Thioalkalivibrio sulfidiphilus (tsOSHS) has been characterized. nih.gov This enzyme demonstrates high efficiency in converting OSH to L-methionine and exhibits favorable properties for industrial applications, such as high thermostability. nih.gov Studies have successfully combined the fermentation-based production of OSH with its enzymatic conversion to L-methionine in a one-pot system, achieving significant yields of this essential amino acid. nih.gov

Methylation Reactions and the Methyl Cycle Biochemistry

Methylation is a fundamental biochemical process that involves the transfer of a methyl group to various biomolecules, including proteins, nucleic acids, and lipids. nih.gov This process is crucial for a wide range of cellular functions. The central molecule in most methylation reactions is S-adenosyl-L-methionine (SAM).

S-Adenosyl-L-Methionine (SAM) and S-Adenosyl-L-Homocysteine (SAH) Dynamics

The SAM cycle, also known as the activated methyl cycle, is a series of reactions that generate, consume, and regenerate SAM. wikipedia.orgjax.orgebi.ac.uk

Synthesis of SAM: SAM is synthesized from L-methionine and adenosine (B11128) triphosphate (ATP) by the enzyme methionine adenosyltransferase (MAT), also known as SAM synthetase. wikipedia.orgmdpi.com

Methyl Group Transfer: SAM-dependent methyltransferases utilize SAM as a co-substrate to donate its methyl group to a specific substrate. wikipedia.org This reaction produces S-adenosyl-L-homocysteine (SAH) as a byproduct. wikipedia.orgbpsbioscience.com

Hydrolysis of SAH: SAH is a potent inhibitor of most methyltransferases. wikipedia.org It is hydrolyzed to L-homocysteine and adenosine by the enzyme SAH hydrolase. mdpi.com

Regeneration of Methionine: L-homocysteine is then remethylated to regenerate L-methionine, completing the cycle. wikipedia.org This step can be catalyzed by methionine synthase, which utilizes a methyl group from 5-methyltetrahydrofolate. wikipedia.org

The dynamics between SAM and SAH are critical for regulating cellular methylation processes. The ratio of SAM to SAH is often considered an indicator of the cell's methylation capacity.

Methyltransferase Enzyme Catalysis and Specificity

Methyltransferases are a large and diverse family of enzymes that catalyze the transfer of a methyl group from SAM to their respective substrates. wikipedia.org The specificity of these enzymes is crucial for ensuring that methylation occurs at the correct target molecules.

The catalytic mechanism of methyltransferases typically involves the nucleophilic attack of a substrate atom (such as oxygen, nitrogen, or sulfur) on the methyl group of SAM. wikipedia.org The active site of the enzyme plays a critical role in positioning both SAM and the substrate to facilitate this reaction.

The specificity of methyltransferases is determined by the unique three-dimensional structure of their active sites, which are complementary to their specific substrates. researchgate.net For example, protein arginine methyltransferases (PRMTs) catalyze the methylation of arginine residues in proteins. The product specificity of these enzymes (i.e., whether they produce monomethyl-, asymmetric dimethyl-, or symmetric dimethylarginine) is governed by subtle structural differences in their active sites. jefferson.edu Similarly, catechol-O-methyltransferase (COMT) specifically methylates hydroxyl groups on catechol-containing molecules. nih.gov

Characterization of Homoserine-Related Enzymes and their Substrate Specificity

The enzymes involved in the metabolism of homoserine and its esters exhibit a range of substrate specificities, which have been the subject of detailed biochemical characterization.

Homoserine Kinase: This enzyme, which phosphorylates L-homoserine, has been found to have a broad substrate specificity. Studies on the E. coli enzyme have shown that it can phosphorylate analogs of L-homoserine where the carboxyl group is replaced by an ester or a hydroxymethyl group. acs.org Site-directed mutagenesis has helped to identify key amino acid residues, such as arginine-234, that are involved in substrate binding. acs.org

Homoserine Acyltransferases: The substrate specificity of homoserine acyltransferases can vary between different organisms. nih.gov For instance, the enzyme from Bacillus cereus shows a preference for acetyl-CoA over succinyl-CoA, even though it can bind succinyl-CoA in its active site. nih.gov This suggests a flexible active site that can accommodate different acyl donors. nih.gov In contrast, the enzyme from E. coli is specific for succinyl-CoA. researchgate.net

Lactonase Enzymes: Some enzymes exhibit activity against acyl-homoserine lactones, which are signaling molecules involved in bacterial quorum sensing. A lactonase from Bacillus weihenstephanensis has been shown to have broad substrate specificity, being able to degrade various acyl-homoserine lactones with different acyl chain lengths. nih.gov

Methionine Adenosyltransferase (MAT): The substrate specificity of MAT, which synthesizes SAM, can also differ between organisms. The human enzyme (hMAT2A) exhibits a degree of promiscuity, being able to utilize other nucleotide triphosphates besides ATP, whereas the E. coli enzyme is more specific for ATP. acs.org This difference in specificity is attributed to variations in the dynamics of the enzyme's active site. acs.org

The table below summarizes some of the key enzymes involved in homoserine ester metabolism and their characteristics.

| Enzyme | Gene (in E. coli) | Reaction Catalyzed | Substrates | Product(s) |

| Homoserine O-succinyltransferase | metA | Acylation of L-homoserine | L-homoserine, Succinyl-CoA | O-Succinyl-L-homoserine, CoA |

| Cystathionine γ-synthase | metB | Sulfhydrylation of O-succinyl-L-homoserine | O-Succinyl-L-homoserine, Cysteine | Cystathionine, Succinate |

| Homoserine kinase | thrB | Phosphorylation of L-homoserine | L-homoserine, ATP | O-Phospho-L-homoserine, ADP |

| Methionine adenosyltransferase | metK | Adenosylation of L-methionine | L-methionine, ATP | S-Adenosyl-L-methionine, PPi, Pi |

| S-Adenosylhomocysteine hydrolase | sahH | Hydrolysis of S-adenosyl-L-homocysteine | S-Adenosyl-L-homocysteine, H₂O | L-homocysteine, Adenosine |

Phytotoxic Metabolites Derived from Homoserinate

Homoserine and its esters are key intermediates in the biosynthesis of essential amino acids in plants and microorganisms. However, some organisms have evolved pathways to convert these central metabolites into phytotoxic compounds. These toxins can inhibit plant growth, cause disease symptoms like chlorosis, and provide a competitive advantage to the producing organism. The structural diversity of these metabolites is significant, often involving modifications of the homoserine backbone to create potent enzyme inhibitors or mimics of essential molecules.

One such phytotoxin is methyl N-acetyl-O-(4-acetylphenyl)-L-homoserinate , a nitrogen-containing metabolite isolated from the rice false smut pathogen Villosiclava virens. tandfonline.comsemanticscholar.org This compound has demonstrated inhibitory activity against the radicle elongation of rice seeds, highlighting its phytotoxic nature. tandfonline.comresearchgate.net Its structure features an acetylated phenyl group attached to the homoserine moiety, a modification that likely contributes to its biological activity.

Another significant group of phytotoxins derived from amino acid pathways related to homoserine includes rhizobitoxine (B1232551) . Produced by certain strains of Bradyrhizobium, rhizobitoxine is an enol-ether amino acid that acts as a potent phytotoxin. nih.govresearchgate.net Its primary mode of action is the inhibition of β-cystathionase, a key enzyme in the methionine biosynthesis pathway, for which homoserine is a precursor. nih.govoup.com This inhibition leads to methionine deficiency and the accumulation of homoserine. oup.com Furthermore, rhizobitoxine also inhibits 1-aminocyclopropane-1-carboxylate (ACC) synthase, an enzyme in the ethylene (B1197577) biosynthesis pathway, thereby modulating the plant's hormonal response. researchgate.net The genes responsible for rhizobitoxine biosynthesis, the rtx operon, have been identified in Bradyrhizobium elkanii. researchgate.netresearchgate.net

Tabtoxin , produced by several pathovars of Pseudomonas syringae, is another phytotoxin that, while not a direct homoserine derivative, originates from the aspartate metabolic pathway, the same starting point for homoserine synthesis. asm.orgnih.gov Tabtoxin is a dipeptide consisting of threonine or serine linked to the active moiety, tabtoxinine-β-lactam. researchgate.netmdpi.com This active component irreversibly inhibits glutamine synthetase, leading to a toxic accumulation of ammonia (B1221849) and causing the characteristic chlorosis of "wildfire" disease in plants. researchgate.nettandfonline.com

The following table summarizes key phytotoxic metabolites derived from or related to the homoserine biosynthetic pathway.

| Phytotoxin | Producing Organism | Chemical Class | Mode of Action | Reference |

| Methyl N-acetyl-O-(4-acetylphenyl)-L-homoserinate | Villosiclava virens | Acylated Homoserine Ester | Inhibits rice radicle elongation | tandfonline.com |

| Rhizobitoxine | Bradyrhizobium spp. | Enol-ether amino acid | Inhibits β-cystathionase and ACC synthase | nih.gov, researchgate.net |

| Tabtoxin / Tabtoxinine-β-lactam | Pseudomonas syringae | β-Lactam dipeptide | Inhibits glutamine synthetase | tandfonline.com, researchgate.net |

Engineered Metabolic Pathways for Homoserine Derivative Production

L-homoserine is a valuable platform chemical and a precursor for the synthesis of important amino acids like threonine, methionine, and isoleucine, as well as other commercially relevant compounds like 1,3-propanediol (B51772) and 1,4-butanediol. acs.org Consequently, significant research has focused on the metabolic engineering of microorganisms, primarily Escherichia coli and Corynebacterium glutamicum, to overproduce L-homoserine and its derivatives. researchgate.netresearchgate.net

The general strategy for engineering these microbial cell factories involves redirecting the flow of carbon from central metabolism towards the L-aspartate pathway, from which L-homoserine is synthesized. L-homoserine synthesis from L-aspartate involves three key enzymatic steps catalyzed by aspartokinase, aspartate-semialdehyde dehydrogenase, and homoserine dehydrogenase. nih.govresearchgate.net

Key metabolic engineering strategies include:

Blocking Competing Pathways: To channel metabolic flux towards L-homoserine, genes involved in the synthesis of downstream products and byproducts are deleted or downregulated. This includes knocking out genes for enzymes that convert L-homoserine to threonine (thrB) and methionine (metA), as well as those in the lysine (B10760008) biosynthesis pathway (lysA). asm.org

Enhancing the Precursor Supply: The production of L-homoserine is often limited by the availability of its precursors, L-aspartate and oxaloacetate (OAA). Therefore, key enzymes in the precursor supply pathways are overexpressed. For instance, overexpressing phosphoenolpyruvate (B93156) carboxylase (ppc) and aspartate aminotransferase (aspC) can increase the pool of OAA and L-aspartate. researchgate.net

Overexpression of Pathway Enzymes: The expression of the core enzymes in the L-homoserine biosynthetic pathway is enhanced. This typically involves using strong promoters to drive the expression of feedback-resistant variants of aspartokinase (lysC) and homoserine dehydrogenase (hom). nih.govresearchgate.net In E. coli, these two activities are often present in a single bifunctional enzyme encoded by the thrA gene. nih.gov

Optimization of Cofactor Availability: The conversion of aspartate semialdehyde to L-homoserine requires NADPH. Engineering the central metabolism to increase the intracellular supply of NADPH can further boost production. nih.gov

Engineering Transport Systems: Modifying transport systems to improve the export of L-homoserine out of the cell can alleviate feedback inhibition and increase the final product titer. Overexpression of the exporter gene rhtA has been shown to be effective. asm.org

Through the systematic application of these strategies, researchers have achieved high-level production of L-homoserine. For example, engineered E. coli strains have been reported to produce over 100 g/L of L-homoserine in fed-batch fermentations. acs.org Similarly, engineered C. glutamicum has been developed for efficient L-homoserine production from various carbon sources, including lignocellulose-derived sugars. acs.org

The table below details several examples of engineered microbial strains for L-homoserine production.

| Organism | Key Genetic Modifications | Product Titer (g/L) | Productivity (g/L/h) | Reference |

| Escherichia coli W3110 | Overexpression of feedback-resistant thrA, asd, aspC; Deletion of thrB, metJ, tdcC, etc. | 110.8 | 1.82 | acs.org |

| Escherichia coli | Synthetic pathway engineering, regulation of cell division | 101.31 | 1.91 | acs.org |

| Corynebacterium glutamicum | Deletion of thrB, hom promoter engineering, overexpression of feedback-resistant lysC and hom | 8.8 | N/A | acs.org |

| Corynebacterium glutamicum | Optimization of glucose, xylose, and cellobiose (B7769950) co-utilization; Overexpression of lysC, asd, hom | 52.3 | 0.73 | acs.org |

Advanced Spectroscopic and Analytical Characterization Techniques for Methyl L Homoserinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of methyl L-homoserinate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons of the methyl ester, the α-carbon, the β-protons, and the γ-protons adjacent to the hydroxyl group. The chemical shift (δ) of each proton is influenced by the electronegativity of nearby atoms. For instance, the methyl group of the ester typically appears as a singlet around 3.7 ppm. The α-proton, being adjacent to both the amino group and the ester carbonyl, would appear as a multiplet. The protons on the β- and γ-carbons would also present as complex multiplets due to spin-spin coupling with neighboring protons. While specific experimental data for this compound is not broadly published, data for its parent compound, L-homoserine, shows characteristic shifts that serve as a baseline for interpretation. hmdb.canih.govchemicalbook.com For L-homoserine in water at pH 7, the α-proton (Hα) resonates around 3.78 ppm, the β-protons (Hβ) around 2.14 ppm, and the γ-protons (Hγ) around 3.84 ppm. nih.gov

¹³C NMR Spectroscopy complements the proton data by providing a count of unique carbon atoms and information about their chemical environment. chemicalpapers.comoregonstate.edu The spectrum of this compound would feature five distinct signals. The carbonyl carbon of the ester group is the most deshielded, appearing at the downfield end of the spectrum (typically ~170-175 ppm). The α-carbon, bonded to the nitrogen, appears around 50-60 ppm. The carbons of the side chain (β and γ) and the methyl ester carbon have characteristic shifts in the aliphatic region of the spectrum. For the parent L-homoserine, ¹³C signals are observed at approximately 177.15 ppm (C=O), 61.44 ppm (Cγ-OH), 56.25 ppm (Cα-NH2), and 35.01 ppm (Cβ). nih.gov Upon esterification, the carbonyl carbon would shift slightly, and a new signal for the ester's methyl carbon would appear around 52 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for similar functional groups and comparison with L-homoserine data. nih.gov

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Carbonyl (C=O) | N/A | ~173 |

| α-Carbon (CH) | ~3.8 | ~55 |

| β-Carbon (CH₂) | ~2.2 | ~34 |

| γ-Carbon (CH₂) | ~3.7 | ~60 |

| Ester Methyl (CH₃) | ~3.7 (singlet) | ~52 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. orgchemboulder.com

O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹ indicates the hydroxyl group's stretching vibration.

N-H Stretch: A moderate band (or pair of bands for a primary amine) around 3300-3000 cm⁻¹ corresponds to the amine group.

C-H Stretch: Absorptions between 3000-2850 cm⁻¹ are due to the stretching of sp³ C-H bonds in the alkyl chain and methyl group. orgchemboulder.com

C=O Stretch: A strong, sharp peak around 1750-1735 cm⁻¹ is a definitive indicator of the ester carbonyl group.

C-O Stretch: A strong band in the 1300-1000 cm⁻¹ region corresponds to the C-O single bond stretching of the ester and alcohol.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H Stretch | 3400 - 3200 | Broad, Strong |

| Amine | N-H Stretch | 3300 - 3000 | Moderate |

| Alkyl | C-H Stretch | 3000 - 2850 | Moderate to Strong |

| Ester | C=O Stretch | 1750 - 1735 | Strong, Sharp |

| Ester/Alcohol | C-O Stretch | 1300 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy orbitals. libretexts.orgup.ac.za The utility of UV-Vis for analyzing this compound is limited because the molecule lacks an extensive system of conjugated π-bonds, which are known as chromophores that absorb strongly in the 200-800 nm range. msu.eduazooptics.com The primary absorbing feature is the ester carbonyl group. This group undergoes a weak n→π* transition, which is expected to result in a low-intensity absorption band at the lower end of the conventional UV spectrum, typically below 220 nm. azooptics.com Therefore, while UV-Vis spectroscopy can be used to quantify high concentrations of the compound, it is not a primary tool for its structural identification.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides critical information about a molecule's mass and, by extension, its elemental composition. ethz.ch It also reveals structural details through the analysis of fragmentation patterns. For this compound (C₅H₁₁NO₃), the exact molecular weight can be calculated, and the molecular ion peak [M]⁺ or, more commonly in modern techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺, can be observed. nih.govcsic.es

The molecular weight of this compound is 133.15 g/mol . In a high-resolution mass spectrometer, the [M+H]⁺ ion would be detected at an m/z (mass-to-charge ratio) of approximately 134.0917. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can help confirm the structure. Common fragmentation pathways for amino acid esters include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Loss of the entire carbomethoxy group (-COOCH₃).

Cleavage of the Cα-Cβ bond.

Loss of water (H₂O) from the hydroxyl group.

Table 3: Expected Mass Spectrometry Fragments for this compound

| Ion | Formula | m/z (approx.) | Description |

| [M+H]⁺ | C₅H₁₂NO₃⁺ | 134.1 | Protonated molecular ion |

| [M-OCH₃]⁺ | C₄H₈NO₂⁺ | 102.1 | Loss of the methoxy group |

| [M-COOCH₃]⁺ | C₄H₁₀NO⁺ | 88.1 | Loss of the carbomethoxy group |

| [M+H-H₂O]⁺ | C₅H₁₀NO₂⁺ | 116.1 | Loss of water |

X-ray Photoelectron Spectroscopy (XPS) Applications in Homoserinate Derivative Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. carleton.eduwikipedia.orgcea.fr It operates by irradiating a sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. malvernpanalytical.comcnrs.fr

While not a routine method for analyzing bulk powders of simple organic molecules, XPS is highly valuable for studying homoserinate derivatives when they are immobilized on a surface, part of a thin film, or incorporated into a biomaterial. cnrs.fr For a surface functionalized with this compound, XPS can:

Confirm Elemental Composition: Detect the presence of carbon (C), oxygen (O), and nitrogen (N) on the surface.

Determine Chemical States: High-resolution scans of the C 1s, O 1s, and N 1s regions can distinguish between the different chemical environments of these atoms. For example, the C 1s spectrum could be deconvoluted into separate peaks for C-C/C-H bonds, C-O/C-N bonds, and the O-C=O of the ester group, each appearing at a characteristic binding energy. Similarly, the O 1s spectrum would show distinct peaks for the carbonyl oxygen (C=O) and the hydroxyl/ether oxygen (C-O). This allows for confirmation of the successful grafting of the molecule and assessment of its chemical integrity on the surface.

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC, Chiral HPLC)

Chromatographic techniques are essential for separating this compound from impurities and for verifying its stereochemical purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of a sample. patsnap.comsielc.com For a polar compound like this compound, a reversed-phase HPLC method is typically employed. google.com In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727), with an acid modifier like formic acid). The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Chiral HPLC is crucial for determining the enantiomeric excess (e.e.) of this compound, ensuring that it has not racemized and is present predominantly as the L-enantiomer. This requires a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. shimadzu.com For amino acid derivatives, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin or vancomycin) are highly effective. sigmaaldrich.com These phases allow for the direct separation of underivatized or simply derivatized amino acids. sigmaaldrich.comsigmaaldrich.com The separation of L- and D-methyl homoserinate would result in two distinct peaks, and the enantiomeric excess can be calculated from their respective peak areas.

Table 4: Typical Chromatographic Methods for this compound Analysis

| Technique | Purpose | Typical Column | Typical Mobile Phase | Detection |

| Reversed-Phase HPLC | Chemical Purity | C18 (Octadecylsilane) | Water/Acetonitrile Gradient with 0.1% Formic Acid | UV (at ~210 nm) or ELSD/MS |

| Chiral HPLC | Enantiomeric Excess | Teicoplanin-based CSP | Methanol or Acetonitrile with acidic/basic modifiers | UV or MS |

Computational Chemistry and Theoretical Investigations of Methyl L Homoserinate Systems

Quantum Mechanical (QM) and Molecular Mechanical (MM) Approaches

A primary strategy in computational chemistry involves the use of quantum mechanics (QM) to describe the electronic behavior of a molecule and molecular mechanics (MM) to model larger systems using classical physics. nih.gov The combination of these methods, known as hybrid QM/MM, allows for the accurate and efficient study of complex chemical and biological systems. nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. researchgate.net It provides a balance between computational cost and accuracy, making it suitable for calculating a variety of molecular properties. researchgate.net For methyl L-homoserinate, DFT calculations can be employed to optimize its molecular geometry and to analyze its electronic properties and chemical reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. mdpi.com Reactivity descriptors such as chemical potential, hardness, and electrophilicity can also be calculated to provide a quantitative understanding of the molecule's behavior in chemical reactions. frontiersin.org

| Property | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | -9.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | 1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. mdpi.com | 10.7 eV |

| Chemical Hardness (η) | Measure of resistance to change in electron distribution. | 5.35 eV |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. | 1.65 eV |

Coupled-cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), represents a "gold standard" in quantum chemistry for obtaining highly accurate energies and properties. While computationally more demanding than DFT, CCSD(T) calculations serve as a benchmark for assessing the accuracy of less expensive methods. Applying CCSD(T) to this compound would yield precise values for its conformational energies, reaction barriers, and other properties, providing a reliable reference for validating DFT functionals or other theoretical models used in larger-scale simulations.

Hybrid QM/MM methods are powerful tools for modeling chemical reactions within large biological systems, such as enzymes. nih.govresearchgate.net In this approach, the chemically active region (e.g., the substrate and key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent environment is described by a more computationally efficient MM force field. nih.govnih.govbiomolmd.org

This partitioning allows for the detailed study of bond-breaking and bond-forming processes that occur during an enzymatic reaction, while still accounting for the influence of the entire protein environment. nih.govbiomolmd.org For this compound, a QM/MM study could be used to investigate its interaction with an enzyme, such as one involved in its synthesis or metabolism. The simulation would model the reaction pathway, identify transition states and intermediates, and calculate activation energies, providing a deep understanding of the catalytic mechanism at a molecular level. nih.govresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion, MD simulations provide detailed information about the conformational dynamics and flexibility of molecules. springernature.com

For this compound, MD simulations can be used to perform a thorough conformational analysis. lumenlearning.com The molecule possesses several rotatable bonds, leading to a landscape of different spatial arrangements (conformers). MD simulations can explore this landscape to identify the most stable low-energy conformers and determine the energy barriers for interconversion between them. researchgate.net This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

| Conformer | Key Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | ~180° | 0.00 | 65 |

| Gauche 1 | ~60° | 0.85 | 18 |

| Gauche 2 | ~-60° | 0.85 | 17 |

Prediction of Reaction Mechanisms and Transition States

A central goal of computational chemistry is to elucidate reaction mechanisms by identifying the transition state (TS)—the highest energy point along a reaction pathway. researchgate.net The structure and energy of the TS determine the reaction rate and can provide insight into how a reaction proceeds. Computational methods like DFT and QM/MM are used to locate these transient structures. chemrxiv.orgchemrxiv.org

For reactions involving this compound, such as its formation via esterification of L-homoserine or its conversion into other metabolites, these methods can be used to map out the entire potential energy surface. This allows for the calculation of activation energies (the energy difference between reactants and the transition state), which can then be used to predict reaction kinetics. Recent advancements also utilize machine learning models to accelerate the prediction of transition state geometries and energies. researchgate.netchemrxiv.org

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (e.g., L-Homoserine + Methanol). | 0.0 |

| Transition State (TS) | Highest energy point on the reaction coordinate. | +25.4 |

| Products | Final materials (e.g., this compound + Water). | -5.2 |

In Silico Modeling for Understanding Molecular Interactions (e.g., Protein-Small Molecule Binding)

In silico modeling encompasses a range of computational techniques used to simulate and analyze biological systems. researchgate.net A prominent application is the study of molecular interactions, particularly the binding of a small molecule (ligand) like this compound to a protein target. upf.edu

Molecular docking is a technique that predicts the preferred orientation of a ligand when bound to a protein's active site to form a stable complex. frontiersin.org It scores different binding poses based on factors like shape complementarity and intermolecular forces. Following docking, MD simulations can be used to assess the stability of the predicted protein-ligand complex and to analyze the specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that hold the ligand in place. mdpi.comdovepress.com These studies are crucial for understanding the molecular basis of a compound's biological activity and for rational drug design. nih.govnih.gov

| Parameter | Description | Result |

|---|---|---|

| Binding Affinity | Predicted free energy of binding. | -7.2 kcal/mol |

| Key Interacting Residues | Amino acids in the protein's active site forming significant bonds. | Asp121, Tyr84, Phe250 |

| Interaction Types | Nature of the chemical interactions stabilizing the complex. mdpi.com | Hydrogen Bond, Pi-Alkyl |

Machine Learning Applications in Molecular System Prediction and Chemical Reaction Modeling

The integration of machine learning (ML) into computational chemistry is revolutionizing the prediction of molecular properties and the modeling of chemical reactions. For systems involving this compound, while direct and extensive ML studies may not be widely published, the application of established machine learning methodologies offers significant potential for accelerating research and discovery. By leveraging data from similar molecules and reactions, robust predictive models can be developed to elucidate the behavior of this compound and its derivatives.

Machine learning models, particularly neural networks and support vector machines, are adept at identifying complex patterns in large datasets, which can be challenging for traditional computational methods. nih.gov These data-driven approaches can be broadly categorized into the prediction of molecular properties and the modeling of chemical reactions.

Molecular System Prediction

One of the key applications of machine learning in computational chemistry is the prediction of molecular properties, which can bypass the need for expensive and time-consuming experimental measurements or high-level quantum mechanical calculations. aip.org For this compound, ML models could be trained to predict a variety of physicochemical and spectroscopic properties.

A significant area of application is the prediction of Nuclear Magnetic Resonance (NMR) spectra. Machine learning algorithms, especially deep neural networks, have demonstrated high accuracy in predicting 1H NMR chemical shifts for small molecules. nih.govmdpi.com A hypothetical model for predicting the 1H NMR chemical shifts of this compound and related amino acid esters could be trained on a database of experimentally determined spectra. The performance of such a model could be evaluated by comparing the predicted shifts to actual experimental data, as illustrated in the hypothetical data below.

Hypothetical Prediction of 1H NMR Chemical Shifts for this compound

| Proton | Experimental Shift (ppm) | Predicted Shift (ppm) | Error (ppm) |

|---|---|---|---|

| Hα | 3.85 | 3.82 | 0.03 |

| Hβ | 2.15 | 2.18 | -0.03 |

| Hγ | 4.30 | 4.25 | 0.05 |

Another important property that can be predicted using machine learning is lipophilicity, often expressed as the distribution coefficient (logD). acs.org Quantitative Structure-Activity Relationship (QSAR) models, which are a form of machine learning, have been successfully applied to predict the biological activity and physicochemical properties of molecules based on their structure. A QSAR model for N-acyl-homoserine lactones, which share a core structure with this compound, has been developed, demonstrating the applicability of these methods to this class of compounds. researchgate.net By training a model on a dataset of amino acid esters with known logD values, it would be possible to predict the lipophilicity of this compound, a crucial parameter in drug design and development.

Chemical Reaction Modeling

Machine learning is also a powerful tool for modeling and predicting the outcomes of chemical reactions. ibm.com This can include predicting reaction yields, identifying optimal reaction conditions, and even discovering novel reaction pathways. nih.gov For a compound like this compound, which can be synthesized through the esterification of L-homoserine, machine learning models could be employed to optimize the synthesis process.

For instance, a model could be trained on a dataset of esterification reactions of various amino acids, with inputs including the starting materials, catalyst, solvent, temperature, and reaction time, and the output being the reaction yield. Such a model could then predict the optimal conditions for the synthesis of this compound. The following table provides a hypothetical example of data that could be used to train such a model.

Hypothetical Data for a Reaction Yield Prediction Model

| L-amino acid | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| L-Alanine | Methanol (B129727) | H2SO4 | 60 | 4 | 92 |

| L-Leucine | Ethanol | HCl | 70 | 6 | 88 |

| L-Serine | Methanol | SOCl2 | 50 | 3 | 95 |

Furthermore, the concept of transfer learning is particularly promising in this context. nih.gov A foundational model could be pre-trained on a vast dataset of diverse chemical reactions and then fine-tuned with a smaller, more specific dataset of amino acid esterifications to achieve high predictive accuracy for the synthesis of this compound. arxiv.org This approach is beneficial when experimental data for a specific reaction is limited. aip.org

Q & A

Basic Research: How can methyl L-homoserinate be synthesized and characterized in a reproducible manner?

Methodological Answer:

this compound is typically synthesized via esterification of L-homoserine using methanol under acidic catalysis. A detailed protocol involves:

- Reaction Conditions : Mix L-homoserine with methanol and a catalytic amount of sulfuric acid, reflux for 6–8 hours, and purify via recrystallization or column chromatography .

- Characterization : Use -NMR and -NMR to confirm ester bond formation (e.g., methyl ester peak at ~3.6 ppm in -NMR) and HPLC for purity assessment (>95%) .

- Reproducibility : Document reagent ratios, solvent purity, and temperature control to minimize batch-to-batch variability .

Advanced Research: What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

Contradictions often arise from variability in assay conditions or compound purity. A systematic approach includes:

- Meta-Analysis : Quantify heterogeneity using Higgins’ statistic (e.g., indicates significant variability) and subgroup analyses based on assay types (e.g., enzymatic vs. cellular) .

- Experimental Replication : Re-test derivatives under standardized conditions (e.g., fixed pH, controlled temperature) and validate purity via mass spectrometry .

- Data Transparency : Report raw data, including negative results, in supplementary materials to enable cross-study comparisons .

Basic Research: What are the stability considerations for this compound in aqueous solutions?

Methodological Answer:

Stability is pH-dependent due to ester hydrolysis:

- Optimal Storage : Store at pH 4–5 (acetate buffer) and –20°C to minimize degradation.

- Degradation Monitoring : Use UV-Vis spectroscopy (absorbance at 210 nm for ester bonds) or LC-MS to track hydrolysis over time .

- Kinetic Studies : Calculate half-life () under varying temperatures to model shelf-life .

Advanced Research: How can computational modeling predict the structure-activity relationships (SAR) of this compound analogs?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding interactions with target enzymes (e.g., homoserine kinase) using software like GROMACS, focusing on hydrogen bonding and steric effects .

- QSAR Models : Train models with datasets of IC values and physicochemical descriptors (e.g., logP, polar surface area) to predict bioactivity .

- Validation : Compare computational predictions with in vitro assays for at least three analogs to refine model accuracy .

Basic Research: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Exposure Control : Use fume hoods for synthesis steps involving volatile solvents (e.g., methanol) and wear nitrile gloves to prevent dermal contact .

- First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, seek medical attention immediately without inducing vomiting .

- Waste Disposal : Neutralize acidic byproducts before disposal via authorized chemical waste facilities .

Advanced Research: How can this compound be integrated into novel drug delivery systems?

Methodological Answer:

- Nanocarrier Design : Encapsulate this compound in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability. Optimize loading efficiency via solvent evaporation or dialysis methods .

- In Vivo Testing : Use murine models to assess pharmacokinetic parameters (e.g., , ) and compare release profiles across formulations .

- Stability Challenges : Monitor ester hydrolysis in physiological conditions (pH 7.4, 37°C) using LC-MS .

Basic Research: What spectroscopic techniques are most effective for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC-DAD : Use a C18 column with isocratic elution (70:30 water:acetonitrile, 0.1% TFA) and detect at 210 nm .

- NMR Spectroscopy : Assign peaks using --HSQC for structural confirmation in mixtures .

- Calibration Standards : Prepare linear curves (0.1–10 mM) with for accurate quantification .

Advanced Research: How do solvent polarity and temperature affect the stereochemical integrity of this compound during synthesis?

Methodological Answer:

- Chiral HPLC : Monitor enantiomeric excess (ee) under varying solvents (e.g., DMF vs. THF) and temperatures. Polar solvents at low temperatures (<0°C) reduce racemization .

- Kinetic Studies : Calculate activation energy () for racemization using Arrhenius plots to identify optimal conditions .

- Theoretical Modeling : Compare solvent dielectric constants with experimental ee values to predict stereochemical stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.